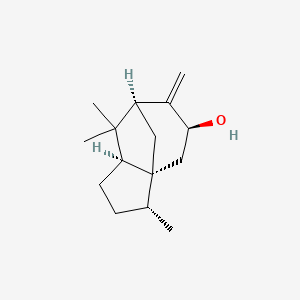

(+)-8(15)-Cedren-9-ol

Description

Overview of Sesquiterpenoids and the Cedrane (B85855) Skeleton in Natural Products Research

Sesquiterpenoids are a diverse class of 15-carbon isoprenoids that are widely distributed in the plant kingdom. lookchem.comoatext.com These compounds are formed through the cyclization and rearrangement of farnesyl pyrophosphate. nih.gov Within this large family, molecules are often categorized by their unique carbon skeletons.

One such framework is the cedrane skeleton, a tricyclic structure that forms the basis for a variety of natural products. foodb.ca The cedrane scaffold is a key structural motif found in compounds isolated from various plant species, particularly in the essential oils of conifers like those from the Juniperus genus. core.ac.uk Research has identified over 160 natural products that contain the cedrane skeleton. acs.org The study of the cedrane skeleton is significant as it can be rearranged into other skeletal types, such as the allo-cedrane core, which is a precursor to other complex sesquiterpenes. nih.gov

Significance of Oxygenated Sesquiterpenes in Chemical Biology

Oxygenated sesquiterpenes are sesquiterpenoids that contain oxygen atoms, typically in the form of hydroxyl, ether, or carbonyl functional groups. neist.res.inresearchgate.net This oxygenation significantly increases the structural diversity and biological relevance of these compounds. nih.gov

The presence of oxygen-containing functional groups can impart a range of biological activities to sesquiterpenes. For instance, some oxygenated sesquiterpenes have demonstrated antimicrobial properties. lookchem.com Furthermore, highly oxygenated sesquiterpenes isolated from various natural sources, including plants and fungi, have been the subject of research for their potential cytotoxic effects. researchgate.netacs.org In addition to their inherent biological activities, oxygenated sesquiterpenes often serve as crucial intermediates in the chemical synthesis of other complex natural products. nih.gov

Historical Context and Research Trajectory of (+)-8(15)-Cedren-9-ol

This compound, also referred to as cedrenol (B1202836), has been identified in various plants, including sweet basil (Ocimum basilicum) and Homalomena occulta. nih.gov Its research trajectory is closely linked to the study of other cedrane derivatives, such as α-cedrene and β-cedrene.

Early research focused on the isolation and structural elucidation of cedrane-type compounds from natural sources. Subsequent studies have explored the chemical transformations of these molecules. For example, the synthesis of this compound can be achieved from related cedrane precursors. amazonaws.comresearchgate.net The compound has also been investigated for its potential applications, for instance, as a natural antimicrobial agent. lookchem.com Ongoing research continues to explore the synthesis, properties, and potential uses of this compound and other related oxygenated sesquiterpenes.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄O lookchem.comnih.govsigmaaldrich.com |

| Molecular Weight | 220.35 g/mol lookchem.comnih.govsigmaaldrich.com |

| CAS Number | 13567-41-4 lookchem.comsigmaaldrich.com |

| Appearance | Sweet, woody, and slightly floral aroma lookchem.com |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cedrenol |

| Cedr-8(15)-ene |

| Farnesyl pyrophosphate |

| α-cedrene |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5S,7S,9S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11-,12+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWGTBEZVORGE-GOGITYCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13C[C@@H](C2(C)C)C(=C)[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474562 | |

| Record name | (+)-8(15)-Cedren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13567-41-4 | |

| Record name | (+)-8(15)-Cedren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Stereochemical Characterization of + 8 15 Cedren 9 Ol

Systematic IUPAC Naming Conventions

The formal name for (+)-8(15)-Cedren-9-ol, according to the International Union of Pure and Applied Chemistry (IUPAC), is (1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.0¹⁵]undecan-9-ol . nih.gov This systematic name precisely describes the molecule's complex tricyclic structure, including the parent ring system, substituent groups, and their specific spatial orientations. Another IUPAC-compliant name found in the literature is (1R,2R,5S,7R,9S)-8-Methylene-2,6,6-trimethyltricyclo[5.3.1.0(1.5)]undecan-9-ol . guidechem.comsigmaaldrich.com

Common Synonyms and Isomeric Forms in Literature

In scientific literature, this compound is often referred to by several synonyms. The most common of these is Cedrenol (B1202836) . nih.govechemi.com Other names include:

cedr-8(15)-en-9-ol nih.gov

α-Cedr-8(15)ene-9-ol nist.gov

b-Cedren-9-ol echemi.com

octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol nih.govechemi.com

It is important to note the existence of isomers, which are molecules with the same molecular formula (C₁₅H₂₄O) but different structural arrangements. nih.gov One such isomer is cedr-8(15)-en-9-α-ol. nist.gov Another related compound is its acetate (B1210297) ester, 8(15)-Cedren-9-α-ol, acetate. nist.gov

Absolute Configuration and Chiral Properties

The stereochemistry of this compound is crucial to its identity and biological activity. The designation "(+)" indicates that this compound is dextrorotatory, meaning it rotates plane-polarized light to the right. The specific optical activity has been measured as [α]20/D +10±1°, with a concentration of 5% in chloroform. sigmaaldrich.com

The absolute configuration of the chiral centers in the molecule is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the stereochemical descriptors are (1R,2R,5S,7R) and for the hydroxyl-bearing carbon, it is often (9S). nih.govguidechem.comsigmaaldrich.com This precise three-dimensional arrangement of atoms is a defining characteristic of this specific enantiomer. The complex structure arises from the cedrane (B85855) framework, which is a tricyclic system based on a 3,6,8,8-tetramethyl-1H-3a,7-methano-azulene moiety. foodb.caacs.org

Natural Occurrence and Distribution

Botanical Sources and Plant Species

The distribution of (+)-8(15)-Cedren-9-ol is not uniform across the plant kingdom, with its presence being documented in specific families and genera. The following subsections provide a detailed overview of the botanical sources from which this compound has been reported.

Commonly known as basil, Ocimum basilicum L. is an aromatic herb belonging to the Lamiaceae family. Its essential oil is renowned for a rich and complex chemical composition, which is influenced by factors such as cultivar, geographical origin, and harvesting time. While extensive research has been conducted on the chemical makeup of basil essential oil, identifying a wide array of monoterpenes, sesquiterpenes, and phenylpropanoids, the presence of this compound has not been reported in the available literature. One study on the essential oil of Ocimum basilicum var. purpurascens from Bangladesh identified a related compound, β-Cedren-9-α-ol, as a minor constituent, accounting for only 0.04% of the oil cabidigitallibrary.org. However, the specific isomer this compound remains unidentified in this species based on current scientific findings.

Homalomena occulta (Lour.) Schott, a member of the Araceae family, is a perennial herb recognized in traditional medicine. Scientific analysis has confirmed the presence of Cedr-8(15)-en-9-ol as a natural product within this plant species. While its direct contribution to the plant's biological activities is a subject of ongoing research, its identification underscores the chemical diversity of the Homalomena genus. Further detailed quantitative analyses are required to ascertain the concentration of this compound in the essential oil of Homalomena occulta.

Xylopia aromatica (Lam.) Mart., a plant from the Annonaceae family, is known for its aromatic properties. The essential oil extracted from the flowers of this species has been a subject of phytochemical investigation. In a study analyzing the chemical composition of the flower essential oil of Xylopia aromatica, cedr-8(15)-en-9α-ol was identified as one of the main oxygenated sesquiterpenes.

Table 1: Key Sesquiterpenes in the Flower Essential Oil of Xylopia aromatica

| Compound | Percentage (%) |

| 7-epi-α-eudesmol | 7.76 |

| Khusinol | 7.23 |

| Cedr-8(15)-en-9α-ol | 4.40 |

This table highlights the significant presence of cedr-8(15)-en-9α-ol alongside other major sesquiterpenes in the essential oil of Xylopia aromatica flowers.

Another study also lists cedr-8(15)-en-9-α-ol as a constituent of the essential oil from this plant, further confirming its natural occurrence in Xylopia aromatica enp.edu.dzscielo.br.

Nardostachys jatamansi (D.Don) DC., a flowering plant of the Caprifoliaceae family, is a critically endangered species native to the Himalayas. The rhizomes of this plant are known to produce an essential oil rich in sesquiterpenoids. While a comprehensive analysis of the petroleum ether fraction of Nardostachys jatamansi rhizome identified several compounds, including the related Cedr-8-en-13-ol, the presence of this compound was not explicitly reported in this particular study healthinformaticsjournal.com. However, other literature databases of chemical compounds list cedr-8(15)-en-9α-ol as a constituent of Nardostachys jatamansi scribd.com. Further targeted studies are necessary to confirm and quantify its presence in the essential oil of this valuable medicinal plant.

Chrysopogon zizanioides (L.) Roberty, commonly known as vetiver, is a perennial grass of the Poaceae family, cultivated for its aromatic roots from which a highly complex essential oil is extracted. The chemical composition of vetiver oil is characterized by a high proportion of sesquiterpenes and their derivatives, which contribute to its distinctive woody and earthy aroma. While the essential oil of vetiver is rich in various cedrane-type sesquiterpenoids, the specific isolation of this compound has not been a primary focus of the cited research.

Recent studies have identified cedrol (B397079) as a major volatile compound in vetiver, playing a role in its attractiveness to certain insects pnas.org. Analysis of the essential oil of a related species, Vetiveria nigritana, has shown the presence of cedr-8-en-15-ol semanticscholar.orgresearchgate.net. The complexity of vetiver oil, with over 150 identified components, suggests that while direct evidence for the isolation of this compound is not prominent in the provided literature, the presence of structurally similar compounds indicates the biosynthetic pathways for cedrane (B85855) skeletons are active in this plant.

The genus Juniperus, belonging to the Cupressaceae family, comprises various species of evergreen coniferous trees and shrubs, commonly known as junipers. The essential oils derived from the wood, berries, and leaves of these plants are rich in sesquiterpenoids with a cedrane skeleton.

Research on the wood essential oil of Juniperus morrisonicola Hayata has led to the identification of several cedrane-type compounds, including 8-cedren-15-ol and 8-cedren-13-ol mdpi.com. Similarly, an analysis of the essential oil from dead trunks of Juniperus osteosperma (Utah juniper) identified cedr-8-en-13-ol as a prominent compound phytologia.org. The term "cedrenol" has also been used to describe a component of the essential oil from Juniperus virginiana (Eastern red cedar) vulcanchem.com.

Table 2: Identified Cedrane-Type Sesquiterpenoids in Juniperus Species

| Species | Compound | Plant Part |

| Juniperus morrisonicola | 8-cedren-15-ol, 8-cedren-13-ol | Wood |

| Juniperus osteosperma | Cedr-8-en-13-ol | Trunk Wood |

| Juniperus virginiana | Cedrenol (B1202836) | Wood |

This table showcases the diversity of cedrane-type sesquiterpenoids found in various Juniperus species, highlighting the prevalence of this chemical scaffold within the genus.

While these findings confirm the presence of structurally related compounds, the specific identification of this compound in Juniperus species requires further targeted analytical studies. The existing research, however, strongly suggests that the biosynthetic machinery for producing a variety of cedrenol isomers is present within this genus.

Ecological Roles and Biosignificance in Plants

The production and accumulation of this compound in plants are not arbitrary; this compound plays significant roles in the plant's interaction with its environment. These roles are primarily defensive and also contribute to the plant's chemical signature.

Involvement in Plant Defense Mechanisms

This compound is a key player in the chemical defense arsenal of the plants that produce it. Its accumulation, particularly in the heartwood, provides long-lasting protection against a variety of biotic threats.

Antimicrobial Activity: Research has demonstrated the potent antimicrobial properties of this compound. It exhibits significant antifungal activity against various pathogens. For example, it has been shown to be effective against the brown-root-rot fungus, Phellinus noxius, a destructive pathogen of trees. The compound's presence in the wood of conifers helps to prevent decay and degradation by fungi and bacteria, contributing to the durability and longevity of the wood.

Insect Repellent and Insecticidal Properties: One of the most well-documented ecological roles of this compound is its activity as an insect repellent and insecticide. It is a major component of cedarwood oil, which is widely recognized for its ability to deter various insects, including moths and mosquitoes. This repellent property is crucial for protecting the plant from herbivory. Studies have shown that this compound can be toxic to certain insects, such as termites, further highlighting its role in protecting the woody tissues of the plant from damage. The compound's presence in the heartwood provides a persistent defense against wood-boring insects.

The table below details the defensive roles of this compound.

| Defensive Role | Target Organisms | Observed Effect | Significance for the Plant |

|---|---|---|---|

| Antifungal | Wood-decay fungi (e.g., Phellinus noxius) | Inhibition of fungal growth | Protection of woody tissues from decay |

| Insect Repellent | Mosquitoes, Moths | Deters insects from landing and feeding | Protection from herbivory and oviposition |

| Insecticidal | Termites, other wood-boring insects | Causes mortality in insects | Long-term protection of the structural integrity of the wood |

Contributions to Plant Volatile Profiles

Volatile organic compounds (VOCs) emitted by plants play a crucial role in their communication with the surrounding environment. This compound is a significant contributor to the volatile profile of the plants in which it is found, influencing their interactions with other organisms.

From an ecological perspective, this volatile signature serves several purposes. The strong, characteristic odor can act as a broad-spectrum deterrent to herbivores. Many insects use olfactory cues to locate host plants, and the presence of high concentrations of compounds like this compound can make the plant unpalatable or unrecognizable to non-specialist herbivores.

While many plant volatiles are known to attract pollinators or the natural enemies of herbivores, the primary role of this compound in the volatile profile appears to be defensive. Its strong scent acts as a clear signal of the plant's chemical defenses, warning potential herbivores of its unsuitability as a food source. There is less evidence to suggest a primary role in attracting beneficial insects; its contribution to the volatile bouquet is more strongly associated with deterring negative interactions.

Isolation and Purification Methodologies from Natural Sources

Extraction Techniques for Plant Metabolites

The initial step in isolating (+)-8(15)-Cedren-9-ol involves its extraction from the source plant material, typically the heartwood, leaves, or roots. The choice of extraction method is crucial and depends on the volatility and stability of the target compound.

Steam Distillation: This is one of the most common methods for extracting volatile compounds like sesquiterpenoids from plant matter. thescipub.com In this process, steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then cooled and condensed. The essential oil, containing this compound, is immiscible with water and can be easily separated. For instance, essential oils rich in the related compound cedrol (B397079) are commercially extracted from the heartwood of Cunninghamia lanceolata (Chinese Fir) and various Juniperus species using hydrodistillation. thescipub.comnih.gov This technique is advantageous for obtaining a concentrate of volatile constituents, which simplifies subsequent purification steps.

Solvent Extraction: This versatile method involves macerating the dried and ground plant material in an organic solvent. uwa.edu.au The choice of solvent is critical; nonpolar solvents like hexane (B92381) are effective for extracting nonpolar terpenes, while more polar solvents like ethanol, methanol, or acetone (B3395972) can extract a broader range of metabolites. uwa.edu.aunih.gov For sesquiterpenoids, a common approach is to use a solvent or a mixture of solvents with intermediate polarity, such as hexane-ethyl acetate (B1210297). uwa.edu.au After a period of soaking, the solvent, now containing the dissolved plant metabolites including this compound, is filtered and evaporated under reduced pressure to yield a crude extract. nih.gov A patent for extracting cedrol from Chinese Fir oil details a process that begins with the oil obtained via steam distillation, which is then further processed. google.com

The table below summarizes common extraction techniques applicable to sesquiterpenoids.

| Extraction Technique | Principle | Target Plant Material | Common Solvents/Agents | Advantages |

| Steam/Hydrodistillation | Volatilization of compounds with steam followed by condensation and separation. | Wood, leaves, cones | Water/Steam | Efficient for volatile compounds; yields a concentrated essential oil. |

| Solvent Extraction | Dissolving metabolites in a suitable organic solvent. | Dried, ground leaves, wood, or roots | Hexane, Acetone, Methanol, Ethanol, Dichloromethane | Versatile; can be tailored to the polarity of the target compound. |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the extraction solvent. | Various plant parts | Supercritical CO2 | Environmentally friendly; tunable selectivity; mild extraction conditions. |

Chromatographic Separation Strategies

The crude extract or essential oil obtained is a complex mixture of dozens to hundreds of different compounds. Therefore, chromatographic techniques are indispensable for isolating this compound in a pure form.

Column Chromatography (CC): This is a fundamental purification technique used for the large-scale separation of compounds from a crude extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel for separating terpenes. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase; less polar compounds typically elute faster than more polar ones. For the separation of cedrane (B85855) sesquiterpenoids, a gradient of nonpolar to polar solvents, such as a hexane-ethyl acetate mixture, is often employed. uwa.edu.au Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a separation. A small amount of the extract or fraction is spotted on a plate coated with a stationary phase (like silica gel). The plate is then placed in a chamber with a solvent system. The separation pattern (visualized under UV light or with a staining agent) helps in identifying the presence of the desired compound and in optimizing the solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, HPLC is often the method of choice. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with much smaller particles, resulting in higher resolution and faster separation times. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol-water), is particularly effective for purifying moderately polar compounds like sesquiterpenoid alcohols.

A typical purification workflow is detailed in the table below.

| Chromatographic Technique | Stationary Phase | Common Mobile Phase System | Purpose in Workflow |

| Column Chromatography (CC) | Silica Gel | Hexane/Ethyl Acetate Gradient | Initial fractionation of crude extract; separation of compound classes. |

| Thin Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Monitoring fractions from CC; optimizing solvent systems. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Methanol/Water or Acetonitrile/Water Gradient | Final purification of isolated fractions to achieve high purity (>98%). |

| Gas Chromatography (GC) | Various (e.g., HP-INNOWAX) | Inert Carrier Gas (e.g., Helium) | Analysis of volatile fractions; purity assessment. google.comsigmaaldrich.com |

Advances in High-Throughput Isolation

While traditional methods are effective, they can be time-consuming and labor-intensive. Modern advancements focus on accelerating the discovery and isolation process.

High-Throughput Screening (HTS): This approach involves the rapid assessment of numerous plant extracts for the presence of specific compounds or bioactivities. By coupling automated extraction systems with rapid analytical techniques like GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry), researchers can quickly identify promising plant sources that contain this compound.

Preparative Chromatography: Techniques like preparative HPLC and Flash Chromatography represent scaled-up versions of their analytical counterparts, designed to purify gram-level quantities of a target compound in a single run. These automated systems significantly reduce the time required for isolation compared to traditional gravity-fed column chromatography.

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that eliminates the need for a solid stationary phase, thus avoiding irreversible adsorption of the sample. It is particularly useful for separating polar compounds and has been successfully applied to the isolation of various terpenoids. The crude extract is partitioned between two immiscible liquid phases, one of which is held stationary while the other is pumped through, achieving separation based on the compounds' differing partition coefficients. This method is highly efficient and can yield pure compounds in a single step.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Cedrane (B85855) Framework

The de novo construction of the cedrane skeleton, a tricyclo[5.3.1.0¹⁵]undecane system, represents a significant challenge in organic synthesis. Researchers have devised various strategies to assemble this compact and stereochemically rich framework from simple starting materials.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For the cedrane framework, a common retrosynthetic strategy involves disconnecting the tricyclic system to reveal a more manageable bicyclic or monocyclic intermediate.

A prevalent approach, inspired by biosynthetic pathways, identifies a key cyclopentenone intermediate as a crucial building block. nih.govnih.gov This strategy simplifies the complex tricyclic structure into a precursor that can be assembled using well-established chemical reactions. The main disconnections break the bonds that form the five-membered ring fused to the central six-membered ring, tracing the structure back to a functionalized cyclopentane derivative.

Key Retrosynthetic Disconnections for the Cedrane Framework:

| Disconnection Strategy | Key Intermediate | Relevant Reactions for Forward Synthesis |

| Intramolecular Aldol Condensation | Functionalized Cyclopentenone | Reductive oxy-Nazarov cyclization, Hydroboration-oxidation |

| [5+2] Cycloaddition | Divinylcyclopropane & Alkyne | Transition-metal catalyzed cycloaddition |

| Radical Cascade Cyclization | Acyclic Polyene Precursor | Ti(III)-mediated epoxide opening, Radical cyclization |

Multi-Step Synthetic Sequences

Building upon retrosynthetic blueprints, chemists have executed elegant multi-step sequences to achieve the total synthesis of cedrane sesquiterpenes. One notable unified strategy enables the divergent synthesis of four different tricyclic sesquiterpenoid skeletons, including cedrane, from a single advanced cyclopentenone intermediate. nih.govnih.gov This approach showcases the efficiency of building a common core that can be selectively elaborated into various natural product frameworks. Key transformations in this sequence include a reductive oxy-Nazarov cyclization to construct the initial cyclopentenone, followed by a crucial intramolecular aldol condensation to forge the characteristic tricyclic cedrane skeleton. nih.gov

Another powerful strategy for constructing the core of cedrane sesquiterpenes involves a cascade [5+2] cycloaddition/etherification reaction. chemspider.com This method rapidly builds molecular complexity by forming the seven-membered ring inherent in some related natural products, which can then be rearranged or further modified to the cedrane core. chemspider.com

Challenges and Innovations in Total Synthesis of Complex Sesquiterpenes

The total synthesis of sesquiterpenes like (+)-8(15)-Cedren-9-ol is fraught with challenges that spur chemical innovation. nih.gov A primary difficulty lies in the precise control of stereochemistry. The cedrane framework contains multiple contiguous stereocenters, and establishing the correct relative and absolute configuration is a formidable task. acs.org

Another significant hurdle is the construction of sterically congested quaternary carbon centers, which are common features in many sesquiterpenoids. researchgate.net The inherent strain in polycyclic systems like the tricyclo[5.3.1.0¹⁵]undecane core also complicates the formation of the desired bonds and rings. chemspider.com

To overcome these obstacles, chemists have developed innovative solutions:

Radical Cascade Reactions: These processes mimic biosynthetic cyclizations, where a single event initiates a cascade of bond-forming reactions to quickly assemble a complex polycyclic core from a simpler linear precursor. mdpi.com

Novel Cycloaddition Strategies: The development of reactions like the [5+2] cycloaddition provides a direct and stereoselective method for constructing seven-membered rings, which are key components of many terpene structures. chemspider.com

Divergent Synthesis: Creating a common intermediate that can be converted into multiple distinct natural product skeletons offers a highly efficient and atom-economical approach. nih.govnih.gov

Semi-Synthetic Pathways from Precursors

Leveraging the abundance of naturally occurring cedrane derivatives provides a more direct route to this compound and related compounds. These semi-synthetic approaches start with a readily available precursor, such as cedrol (B397079) or α-cedrene, and chemically modify it to obtain the desired target.

Modification of Naturally Occurring Cedrane Derivatives

Direct chemical modification of cedrane precursors isolated from natural sources, like cedarwood oil, is a common strategy. For instance, the synthesis of cedrane-8,9-diol has been achieved from the related natural product cedrene (B97730). researchgate.net This transformation was accomplished through a one-pot reaction involving peroxidation followed by hydration, successfully installing hydroxyl groups onto the cedrene backbone, including one at the C-9 position. researchgate.net This demonstrates the feasibility of functionalizing the cedrane skeleton at specific sites to access derivatives like this compound.

Another avenue for semi-synthesis is biotransformation, which uses microorganisms or enzymes to perform selective chemical reactions. Fungi, such as Aspergillus niger, have been successfully used to biotransform cedrol derivatives. dergipark.org.tr These microbial transformations can introduce hydroxyl groups at various positions on the cedrane skeleton, offering a green chemistry approach to producing new, functionalized derivatives. tandfonline.comtandfonline.com

Oxidative Dearomatization-Induced Cascade Reactions

A modern and powerful strategy for the synthesis of the cedrane framework involves an oxidative dearomatization-induced cascade reaction. dergipark.org.trtandfonline.comtandfonline.com This biomimetic approach is inspired by the proposed biosynthesis of the tricyclic skeleton of cedrol. tandfonline.comtandfonline.com

The key step in this process is the oxidative dearomatization of a phenolic precursor, such as curcuphenol. tandfonline.comtandfonline.com This generates a highly reactive phenoxonium cation intermediate, which then undergoes an intramolecular [5+2] cycloaddition with a tethered olefin. dergipark.org.trtandfonline.comtandfonline.com This cascade reaction rapidly and efficiently constructs the complex tricyclic core of cedrane-type sesquiterpenes in a single, stereocontrolled operation. tandfonline.comnih.gov This method stands out for its efficiency in building molecular complexity from relatively simple, readily available aromatic starting materials. tandfonline.comtandfonline.com

Enantioselective Synthesis of this compound and Analogs

The absolute stereochemistry of this compound necessitates the use of enantioselective synthetic methods to produce the desired enantiomer exclusively. This is often achieved through the development of specialized chiral catalysts and the thoughtful design of asymmetric reactions that guide the formation of key stereocenters.

The enantioselective synthesis of complex molecules like cedrane sesquiterpenoids heavily relies on the use of chiral catalysts. These catalysts, present in substoichiometric amounts, create a chiral environment that directs the reaction pathway towards one enantiomer over the other.

Chiral Lewis Acids: A prominent strategy in asymmetric synthesis involves the use of Chiral Lewis Acids (CLAs). These catalysts function by coordinating to a substrate, thereby activating it for a subsequent reaction while simultaneously shielding one face of the molecule, forcing the reagent to attack from the less hindered face. wikipedia.org For the synthesis of scaffolds like that of this compound, CLAs based on metals such as boron, titanium, and ruthenium have been developed. wikipedia.orgnih.gov For instance, chiral (acyloxy)borane (CAB) complexes have proven effective in catalyzing asymmetric Diels-Alder reactions, a key strategy for constructing the cyclic core of many terpenes. wikipedia.org Similarly, chiral ruthenium Lewis acid catalysts have been shown to efficiently catalyze intramolecular Diels-Alder reactions, affording cyclic products with high diastereo- and enantioselectivities under mild conditions. nih.gov The development of these catalysts is crucial for controlling the initial stereochemistry in a synthetic sequence.

Enzymatic Catalysis: Biocatalysis offers a powerful alternative to traditional chemical catalysts. Enzymes are inherently chiral and can catalyze reactions with extremely high levels of stereoselectivity. nih.gov Strategies such as the biocatalytic reduction of prochiral ketones using engineered amine dehydrogenases or other ketoreductases can establish key stereocenters found in natural products. nih.govmanchester.ac.uk Lipases are also widely used for the kinetic resolution of racemic alcohols, a process where one enantiomer is selectively acylated, allowing for the separation of the two. mdpi.com Such enzymatic strategies could be applied to intermediates in the synthesis of this compound to ensure high enantiomeric purity.

The table below summarizes some classes of chiral catalysts applicable to the synthesis of complex chiral molecules.

| Catalyst Type | Metal/Core | Typical Reaction | Key Feature |

| Chiral Lewis Acid | Boron, Ruthenium, Titanium | Diels-Alder, Aldol, Ene Reaction | Creates a chiral pocket around the substrate. wikipedia.orgnih.gov |

| Organocatalyst | Proline, Cinchona Alkaloids | Aldol, Michael Addition | Metal-free, environmentally benign catalysis. |

| Enzyme (Biocatalyst) | Lipase, Dehydrogenase | Kinetic Resolution, Asymmetric Reduction | High enantioselectivity and substrate specificity. nih.govmdpi.com |

Asymmetric Cycloadditions: Reactions like the Diels-Alder cycloaddition are powerful tools for forming six-membered rings, a common feature in terpenoid skeletons. When catalyzed by a chiral Lewis acid, these reactions can proceed with high enantioselectivity, establishing multiple stereocenters in a single step. wikipedia.org This approach can be used to construct the core ring system of the cedrene skeleton.

Intramolecular Aldol Reactions: The formation of the characteristic five-membered rings in the cedrane skeleton can be achieved through intramolecular aldol reactions. libretexts.orgyoutube.com By carefully choosing the starting dicarbonyl compound and reaction conditions, it is possible to control the cyclization to form the desired ring size, typically favoring the formation of thermodynamically stable five- or six-membered rings. libretexts.org Asymmetric variants of this reaction, often catalyzed by chiral organocatalysts like proline derivatives, can set the stereochemistry of the newly formed chiral centers. researchgate.net A bioinspired synthesis of the cedrane skeleton has been reported that utilizes an intramolecular aldol condensation as a key step to form the tricyclic core. acs.orgacs.org

Substrate-Controlled Asymmetric Synthesis: In this approach, a chiral auxiliary—an enantiomerically pure group temporarily attached to the starting material—directs the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method provides reliable stereocontrol based on the steric influence of the chiral auxiliary.

Biomimetic Cyclizations: The biosynthesis of terpenes often involves remarkable cascade cyclizations of linear precursors like farnesyl pyrophosphate. researchgate.net Synthetic strategies that mimic these biological pathways, often initiated by acid, can lead to the rapid assembly of the complex cedrene core. libretexts.org While achieving enantioselectivity in these biomimetic reactions can be challenging, the use of chiral templates or catalysts can influence the folding of the precursor and the stereochemical outcome of the cyclization cascade.

Chemical Derivatization and Analog Synthesis

To explore the structure-activity relationships of this compound and to create novel compounds with potentially enhanced properties, chemical derivatization is employed. This involves modifying the functional groups of the parent molecule to produce a library of related analogs.

The hydroxyl group at the C9 position of this compound is a prime site for derivatization, particularly through esterification. Ester derivatives can alter the molecule's polarity, bioavailability, and interaction with biological targets.

Acetate (B1210297) Ester: The acetate derivative is a common and straightforward analog to prepare. Standard acylation conditions, such as reacting the alcohol with acetic anhydride in the presence of a base like pyridine or triethylamine, readily yield the corresponding acetate ester. medcraveonline.com Enzymatic methods using lipases can also be employed for highly selective acylation, which is particularly useful when other sensitive functional groups are present. medcraveonline.com

Other Ester Analogs: A variety of other ester derivatives can be synthesized by reacting the alcohol with different carboxylic acids or their activated forms (e.g., acid chlorides, anhydrides). This allows for the introduction of a wide range of functionalities, from simple alkyl chains to more complex aromatic or heterocyclic groups. Both chemical and enzymatic esterification methods can be applied to generate a diverse set of ester analogs. medcraveonline.commedcraveonline.com

The following table outlines common methods for the synthesis of ester derivatives.

| Reagent | Catalyst/Base | Reaction Type | Notes |

| Acetic Anhydride | Pyridine | Chemical Acylation | Standard method for acetate formation. medcraveonline.com |

| Acid Chloride (R-COCl) | Triethylamine | Chemical Acylation | Highly reactive, suitable for a wide range of acids. |

| Carboxylic Acid (R-COOH) | DCC/DMAP | Steglich Esterification | Mild conditions for coupling an acid and alcohol. |

| Vinyl Acetate | Lipase (e.g., Novozym 435) | Enzymatic Transesterification | High selectivity and mild, green conditions. mdpi.com |

Beyond esterification, the cedrene skeleton can be further functionalized to introduce additional oxygen-containing groups or sites of unsaturation, leading to a broader range of analogs.

Oxidation Reactions: The cedrene scaffold can be subjected to various oxidation reactions. Allylic oxidation of the parent hydrocarbon, α-cedrene, can introduce hydroxyl groups at positions adjacent to the double bond. For example, microbial oxidation of α-cedrene using a Rhodococcus strain has been shown to produce sec-cedrenol, an oxygenated analog. researchgate.net More complex poly-hydroxylated terpenes can be accessed through strategic C–H oxidation reactions, sometimes using powerful oxidants like selenium dioxide in a single, transformative step. nih.gov

Synthesis of Diols: The double bond in this compound can be dihydroxylated using reagents like osmium tetroxide or through epoxidation followed by hydrolytic ring-opening to yield diol analogs. These reactions can often be performed stereoselectively, providing control over the orientation of the new hydroxyl groups.

Introduction of Unsaturation: Dehydration of the C9-hydroxyl group can introduce a new double bond into the skeleton, leading to unsaturated cedrene analogs. Alternatively, elimination reactions from other positions on the ring system, following their functionalization, can generate different unsaturated isomers.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the key reactions used in the synthesis of this compound is essential for optimizing reaction conditions and predicting stereochemical outcomes.

Cyclization Mechanisms: The formation of the tricyclic cedrene skeleton is often the most complex part of the synthesis. Mechanistic studies focus on the nature of the intermediates in these cyclization cascades. For biomimetic syntheses, this involves studying the sequence of carbocation formation and rearrangement. researchgate.net Theoretical calculations and isotopic labeling studies are often employed to elucidate these complex pathways. The stereochemical outcome is dictated by the precise folding of the acyclic precursor at the moment of cyclization.

Aldol Condensation Mechanisms: For syntheses involving intramolecular aldol reactions, mechanistic investigations focus on the formation of the key enolate intermediate and its subsequent nucleophilic attack on the carbonyl acceptor. acs.org The reversibility of the initial aldol addition steps allows the reaction to proceed under thermodynamic control, generally favoring the formation of the most stable five- or six-membered ring products. libretexts.orgyoutube.com The transition state of the carbon-carbon bond-forming step determines the stereochemistry of the product, which can be influenced by the choice of catalyst and reaction conditions.

Rearrangement Reactions: Many synthetic routes to complex terpenes involve skeletal rearrangements, such as Wagner-Meerwein shifts, which are common in carbocation-mediated reactions. researchgate.net Mechanistic studies aim to understand the driving forces for these rearrangements and the factors that control their selectivity. For instance, a plausible mechanistic pathway for the formation of certain cedrane derivatives involves a 1,4-silyl migration followed by a retro-aldol/Wittig reaction sequence. acs.org Control experiments are crucial for validating such proposed mechanisms. acs.org

Biosynthetic Pathways and Enzymatic Studies

Proposed Biosynthetic Route from Isoprenoid Precursors

The journey to (+)-8(15)-Cedren-9-ol begins with the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net These molecules are synthesized in organisms through two primary and independent pathways: the mevalonic acid (MVA) pathway, which is active in the cytosol of plants, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. frontiersin.orgresearchgate.net

Through a series of condensation reactions, IPP and DMAPP are assembled into the 15-carbon intermediate, farnesyl diphosphate (FPP). nih.gov FPP is the central precursor for all sesquiterpenoids. The biosynthesis of the characteristic tricyclic cedrane (B85855) skeleton is proposed to proceed from the (E,E)-farnesyl cation, which undergoes a complex cyclization cascade to form the core structure. researchgate.net The final step in the formation of this compound is the specific hydroxylation of a cedrene (B97730) precursor, a transformation achieved through enzymatic action.

Enzymatic Transformations of α-Cedrene to Sec-Cedrenol

The direct precursor to this compound (sec-cedrenol) is the sesquiterpene α-cedrene. The conversion is a highly specific oxidation reaction, and significant insights into this process have been gained from studies of microbial biotransformation.

A key breakthrough in understanding the formation of sec-cedrenol came from the isolation of a bacterial strain, designated KSM-7358, which is capable of using α-cedrene as its sole source of carbon for growth. tandfonline.comacs.org This strain was identified as a member of the genus Rhodococcus and is closely related to Rhodococcus erythropolis and Rhodococcus rhodochrous. tandfonline.com

This bacterium performs a novel and regiospecific biotransformation, converting α-cedrene into (R)-10-hydroxycedrene (sec-cedrenol) with a very high yield. tandfonline.comscience.govresearchgate.net The reaction is notable for its specificity, as other microorganisms are known to hydroxylate α-cedrene at different positions, producing a variety of minor products. gla.ac.uk For example, Corynespora cassicola and Rhodococcus rhodochrous ATCC 999 have been reported to convert α-cedrene into other hydroxylated derivatives and cedrenone. gla.ac.uk The unique capability of Rhodococcus sp. KSM-7358 makes it a subject of significant scientific interest. tandfonline.comgrafiati.com

Table 1: Taxonomic Characteristics of Rhodococcus sp. Strain KSM-7358

This interactive table summarizes the key identifying features of the bacterium responsible for the biotransformation of α-cedrene.

| Characteristic | Observation for Strain KSM-7358 |

|---|---|

| Morphology | Gram-positive, rod-coccus shape |

| Growth Conditions | Obligate aerobe; requires thiamine |

| pH Range | Growth between pH 5 and pH 10 |

| Temperature Range | Growth between 20°C and 37°C |

| Cell Wall Components | Contains arabinose, galactose, and meso-diaminopimelic acid |

| Major Menaquinone | MK-8(H₂) |

| DNA G+C Content | 67.5 mol% |

| Carbon Source | Can utilize α-cedrene as sole carbon and energy source |

Data sourced from references nih.govtandfonline.com.

The enzymatic conversion of α-cedrene to sec-cedrenol by Rhodococcus sp. KSM-7358 is characterized as a novel allylic oxidation. tandfonline.comacs.orgresearchgate.net This type of reaction involves the introduction of an oxygen atom at a carbon atom adjacent to a double bond. In this specific biotransformation, the oxidation occurs regiospecifically at the C-9 position of the cedrene skeleton.

During the biotransformation process, α-curcumene has also been identified as a possible metabolite of sec-cedrenol, suggesting a potential subsequent enzymatic rearrangement or elimination reaction. tandfonline.comuct.ac.zanih.gov The proposed pathway involves the initial allylic oxidation of α-cedrene to form sec-cedrenol, which may then be further metabolized. tandfonline.com The high degree of stereoselectivity, yielding the (R)-enantiomer, underscores the precise control exerted by the bacterial enzyme system. tandfonline.com This biological process is a stark contrast to chemical synthesis methods, which often struggle to achieve such high selectivity without complex catalysts.

Genetic and Molecular Basis of Cedrenol (B1202836) Biosynthesis

While the biotransformation of α-cedrene by Rhodococcus sp. KSM-7358 is well-documented, the specific genetic and molecular machinery driving this reaction is less fully characterized. Studies indicate that the enzyme system responsible for the allylic oxidation in this strain appears to be constitutive, meaning it is not specifically induced by the presence of α-cedrene in the culture medium. tandfonline.com

The genomes of Rhodococcus species are known to contain genes for a wide array of enzymes, including cytochrome P450 monooxygenases and other oxidoreductases, which are prime candidates for catalyzing such specific hydroxylations. Cytochrome P450 enzymes (CYPs) are well-known for their role in the biosynthesis and modification of terpenoids, where they activate inert C-H bonds with high stereoselectivity. science.gov For instance, a CYP from Western Redcedar (CYP76AA23) has shown activity with cedrene as a substrate. tandfonline.com It is therefore highly probable that a specific, constitutive cytochrome P450 enzyme within Rhodococcus sp. KSM-7358 is responsible for the allylic oxidation of α-cedrene to this compound. However, the definitive isolation, cloning, and characterization of the specific gene and corresponding protein remain areas for future research.

Structural Elucidation and Advanced Spectroscopic Analysis

Chiroptical Spectroscopy for Absolute Configuration

Chiroptical spectroscopic methods are essential for determining the absolute configuration of chiral molecules like (+)-8(15)-Cedren-9-ol. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For this compound, a specific optical rotation has been reported, which provides a single-point value for its chiroptical properties. This value is a key identifier for this particular enantiomer.

Table 1: Optical Rotation of this compound

| Parameter | Value | Conditions |

| Specific Rotation ([α]D) | +10° ± 1° | 20°C, c = 5% in chloroform |

This table presents the specific rotation of this compound as reported in the literature. sigmaaldrich.com

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining the absolute configuration of stereocenters. rsc.org

For complex molecules, theoretical calculations of the ECD spectrum for a proposed structure are often compared with the experimental spectrum to confirm the absolute configuration. rsc.org Although ECD is a critical technique for the stereochemical elucidation of natural products, specific experimental or theoretical ECD data for this compound are not widely reported in publicly accessible scientific literature.

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule. For X-ray crystallography to be applicable, the compound must be a solid that can form high-quality crystals.

There is no information available in the surveyed scientific literature to indicate that the crystal structure of this compound or any of its crystalline derivatives has been determined by X-ray crystallography.

Chromatographic Retention Data for Analytical Fingerprinting

Chromatographic techniques are vital for the separation, identification, and quantification of chemical compounds. The retention time or retention index of a compound under specific chromatographic conditions serves as a characteristic "fingerprint" for its identification.

Gas chromatography (GC) is a common analytical technique for volatile and thermally stable compounds like sesquiterpenoids. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of gas chromatography data for cedr-8(15)-en-9-α-ol and its acetate (B1210297) derivative, which is crucial for its identification in complex mixtures such as essential oils. nist.govnist.gov PubChem also lists GC-MS data for beta-cedren-9alpha-ol from a commercial library.

While specific retention times can vary between instruments and analytical conditions, the Kovats retention index provides a more standardized value.

Table 2: Available Chromatographic Data for Cedren-9-ol Derivatives

| Compound | Chromatographic Method | Reported Data |

| cedr-8(15)-en-9-α-ol | Gas Chromatography | Data available in NIST Chemistry WebBook |

| 8(15)-Cedren-9-α-ol, acetate | Gas Chromatography | Data available in NIST Chemistry WebBook |

| beta-Cedren-9alpha-ol | GC-MS | Data available in Adams' Essential Oil Components (GC-MS), Version 4 |

This table summarizes the available chromatographic data for this compound and its related compounds. nist.govnist.gov

This retention data is instrumental in quality control and research for identifying this compound in various natural and synthetic samples.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

There are no specific studies available that detail the quantum chemical calculations for the electronic structure of (+)-8(15)-Cedren-9-ol. Such studies, typically employing Density Functional Theory (DFT) or other ab initio methods, would provide valuable insights into the compound's molecular orbitals (HOMO/LUMO), electron density distribution, and electrostatic potential. This information is fundamental to understanding its reactivity and intermolecular interactions. While general computational studies have been conducted on the broader class of sesquiterpenoids, the specific electronic properties of this compound have not been reported.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis of this compound, which would map its potential energy surface and identify its most stable conformers, has not been published. This type of study is crucial for understanding the three-dimensional structure of the molecule and how its shape influences its biological activity and physical properties. Techniques such as molecular mechanics or more advanced quantum chemical methods are typically used to explore the energy landscapes of flexible molecules, but the results of such analyses for this compound are not present in the current body of scientific literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While the prediction of NMR chemical shifts through computational methods is a common practice for the structural elucidation of natural products, there are no specific reports of such predictions for this compound. These calculations, often performed using DFT, can be instrumental in confirming the structure of a compound or in assigning ambiguous spectral data. The absence of such a computational study for this compound means that a valuable tool for its structural analysis has not been publicly documented.

Molecular Modeling of Reaction Pathways and Transition States

Research detailing the molecular modeling of reaction pathways and transition states involving this compound is not available. Such studies are vital for understanding the mechanisms of chemical reactions, predicting reaction outcomes, and designing novel synthetic routes. Computational modeling can illuminate the energetics of reaction intermediates and transition states, providing a deeper understanding of a compound's chemical behavior. However, the application of these methods to this compound has not been reported in the scientific literature.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity Profile

While direct and extensive studies on the antimicrobial activity of pure (+)-8(15)-Cedren-9-ol are limited, research on essential oils containing cedrene (B97730) derivatives provides valuable insights into its potential efficacy against a range of microorganisms.

Efficacy Against Bacterial Strains (Gram-positive, Gram-negative)

Essential oils from various Juniperus species, which contain a variety of terpenes including cedrene-type sesquiterpenes, have demonstrated antimicrobial activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus mdpi.com. The antibacterial potential of these essential oils is often attributed to their complex mixture of constituents. For instance, essential oils from Juniperus macrocarpa have shown noteworthy antimicrobial activity, particularly against Gram-positive bacteria researchgate.net. The lipophilic nature of terpenes allows them to interact with the bacterial cell membrane, leading to increased permeability and disruption of cellular processes.

Antifungal Activity Studies

The antifungal properties of essential oils containing cedrene derivatives have also been a subject of investigation. For example, the essential oil of Juniperus morrisonicola, which includes compounds such as 8-cedren-15-ol and 8-cedren-13-ol, has exhibited antifungal activity mdpi.com. The primary constituents of this oil, cedrol (B397079), widdrol, and thujopsene, are thought to be major contributors to this effect mdpi.com. Cedrol, a structurally related tricyclic sesquiterpenoid, has been specifically noted for its antifungal properties mdpi.com.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of terpenes, the class of compounds to which this compound belongs, are generally attributed to their ability to disrupt microbial cell structures and functions. Terpenoids can interfere with the phospholipid bilayer of cell membranes, leading to a loss of integrity and leakage of cellular components. Furthermore, these compounds may inhibit crucial cellular processes, including oxygen uptake and oxidative phosphorylation, which are essential for microbial survival nih.gov. The specific mechanism for this compound has not been elucidated, but it is hypothesized to share these general modes of action.

Anti-inflammatory Properties

The potential of this compound and related compounds to modulate inflammatory pathways is an active area of research. In vitro studies on essential oils containing this and similar molecules have provided preliminary evidence of their anti-inflammatory effects.

In Vitro Cellular Models

The anti-inflammatory activity of the essential oil from Juniperus morrisonicola (Jm-EO), which contains cedrene derivatives, has been evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages mdpi.com. This in vitro model is commonly used to screen for anti-inflammatory potential. The study revealed that Jm-EO significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator, with a half-maximal inhibitory concentration (IC50) of 12.9 μg/mL mdpi.com.

Modulation of Inflammatory Mediators

Further investigation into the major components of Jm-EO provided more specific insights into the modulation of inflammatory mediators. The study assessed the inhibitory effects of cedrol, widdrol, and thujopsene on NO production. Widdrol was found to be the most potent inhibitor, followed by thujopsene and then cedrol mdpi.com. Cedrol has been previously reported to suppress pro-inflammatory cytokines and modulate signaling pathways mdpi.com. While these findings are for related compounds, they suggest that this compound may also contribute to the anti-inflammatory effects observed with the whole essential oil.

The table below summarizes the inhibitory effects of the major components of Juniperus morrisonicola essential oil on nitric oxide production in LPS-stimulated RAW 264.7 cells.

| Compound | IC50 for NO Inhibition (μM) |

| Widdrol | 24.7 |

| Thujopsene | 30.3 |

| Cedrol | 41.1 |

Data derived from a study on the major constituents of Juniperus morrisonicola essential oil. mdpi.com

Antioxidant Activity Assessment

Scientific literature lacks specific studies on the antioxidant activity of the chemical compound this compound. However, research on the structurally related sesquiterpene alcohol, cedrol, provides some insight into the potential antioxidant capabilities of this class of compounds.

Radical Scavenging Assays

There is currently no available scientific data from radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, specifically for this compound.

Oxidative Stress Mitigation Mechanisms

While direct studies on this compound are unavailable, investigations into cedrol have demonstrated its capacity to mitigate oxidative stress. In a study involving rats with lipopolysaccharide-induced cognitive impairment, cedrol administration was shown to restore oxidative stress markers. Specifically, treatment with cedrol significantly increased the levels of brain thiol, a key antioxidant, and decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. Furthermore, cedrol treatment enhanced the activity of superoxide dismutase (SOD), an essential endogenous antioxidant enzyme nih.gov.

Another study on a rat model of chronic constriction injury-induced neuropathic pain also highlighted cedrol's ability to combat oxidative stress. In this model, cedrol administration reversed the increase in MDA levels and restored the reduced levels of total thiol (SH) in the spinal cord nih.gov. These findings suggest that cedrol can protect against oxidative damage by modulating key antioxidant enzymes and reducing lipid peroxidation.

Interactive Table: Effects of Cedrol on Oxidative Stress Markers

| Biomarker | Effect of Cedrol Administration | Model System |

|---|---|---|

| Malondialdehyde (MDA) | Decrease | Lipopolysaccharide-induced cognitive impairment in rats |

| Total Thiol (SH) | Increase | Lipopolysaccharide-induced cognitive impairment in rats |

| Superoxide Dismutase (SOD) | Increase | Lipopolysaccharide-induced cognitive impairment in rats |

| Malondialdehyde (MDA) | Decrease | Chronic constriction injury-induced neuropathic pain in rats |

Metabolic Pathway Modulation

Limited research exists on the direct effects of this compound on metabolic pathways. However, studies on the related compound cedrol offer some preliminary insights.

Inhibition of Adipogenesis in Model Organisms (e.g., C. elegans)

There are no published studies investigating the effect of this compound or cedrol on the inhibition of adipogenesis in the model organism Caenorhabditis elegans.

However, a study on high-fat diet-induced obesity in mice demonstrated that supplementation with cedrol effectively reduced body weight gain, decreased visceral fat pad weight, and prevented adipocyte hypertrophy. This suggests that cedrol may play a role in regulating adipogenesis and fat accumulation in mammals, though the specific mechanisms and relevance to other organisms like C. elegans are unknown.

Identification of Molecular Targets for Metabolic Regulation

Research into the specific molecular targets of this compound for metabolic regulation is not available. The study on cedrol in obese mice indicated that it ameliorated hepatic steatosis, glucose intolerance, and insulin resistance. Further transcriptome analysis of epididymal white adipose tissue from these mice revealed that cedrol reprogrammed RNA profiles, suggesting that its metabolic effects are mediated through the regulation of gene expression in adipose tissue. However, the precise molecular targets within these pathways have not yet been elucidated.

Receptor Binding and Signaling Pathway Interactions (if molecular docking or pathway studies exist)

There are currently no molecular docking or pathway studies available in the scientific literature that specifically investigate the receptor binding and signaling pathway interactions of this compound.

Structure Activity Relationship Sar Studies of + 8 15 Cedren 9 Ol and Its Derivatives

Influence of Functional Group Modifications on Biological Activities

The presence and nature of oxygen-containing functional groups are particularly critical. For instance, the hydroxyl group in cedrol (B397079), a closely related cedrane (B85855) sesquiterpenoid, is crucial for its biological activities. Studies on the antifungal properties of cedrane derivatives have demonstrated that the introduction of additional hydroxyl groups can lead to a general decrease in activity. This suggests that the polarity and hydrogen-bonding capabilities of the molecule are finely tuned for optimal interaction with biological targets.

Furthermore, esterification of the hydroxyl group can modulate the lipophilicity and, consequently, the bioavailability and potency of the compound. For example, the conversion of cedrol to cedryl acetate (B1210297) is a common modification in the fragrance industry and can also alter its biological profile. While specific studies on the ester derivatives of (+)-8(15)-Cedren-9-ol are limited, general principles of natural product modification suggest that such changes would impact its activity.

The introduction of other functional groups, such as carbonyls or halogens, can also dramatically alter the biological activity. For instance, oxidation of a hydroxyl group to a ketone can change the molecule's geometry and electronic properties, potentially leading to different biological targets or a change in the mode of action. While direct studies on this compound are not abundant, research on other sesquiterpenoids indicates that such modifications are a key strategy in optimizing the therapeutic potential of these natural products.

Below is a data table summarizing the influence of functional group modifications on the biological activities of cedrane and related sesquiterpenoids, drawing inferences for this compound.

| Compound/Derivative Type | Functional Group Modification | Observed/Inferred Biological Activity | Reference/Rationale |

|---|---|---|---|

| This compound | Baseline (Hydroxyl group) | Presumed antifungal, cytotoxic, and immunomodulatory activity based on analogues. | Inference from cedrol studies. |

| Cedrol (analogue) | Hydroxyl group | Antifungal, antitick, cytotoxic, and immunomodulatory activities. researchgate.netresearchgate.net | Direct experimental evidence. researchgate.netresearchgate.net |

| Cedryl Acetate (analogue ester) | Esterification of hydroxyl group | Altered lipophilicity, likely modulating bioavailability and potentially reducing some biological activities while enhancing others (e.g., fragrance). | General principle of esterification in medicinal chemistry. |

| Hypothetical Dihydroxy-cedrane derivative | Introduction of a second hydroxyl group | Likely decreased antifungal activity. | Inference from studies on other sesquiterpenoids where increased polarity reduces activity. |

| Hypothetical Keto-cedrane derivative | Oxidation of hydroxyl to ketone | Potentially altered biological target and activity profile due to changes in geometry and electronic properties. | General principle of functional group interconversion in SAR studies. |

Stereochemical Requirements for Observed Bioactivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity for many natural products, including sesquiterpenoids like this compound. The " (+)" designation in its name indicates that it is chiral and rotates plane-polarized light in a specific direction, highlighting the importance of its specific spatial conformation. The intricate and rigid tricyclic skeleton of cedrane sesquiterpenoids presents multiple stereocenters, and the precise configuration of these centers is often essential for a proper fit with biological receptors or enzyme active sites.

While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the high degree of stereoselectivity observed in the biological activities of other natural products strongly suggests that its stereoisomers would exhibit different potencies. For many bioactive compounds, only one enantiomer (mirror-image isomer) is active, while the other may be inactive or even have undesirable effects. This is because biological targets, such as proteins and nucleic acids, are themselves chiral and will interact differently with different stereoisomers of a ligand.

The synthesis of specific stereoisomers of cedrane sesquiterpenoids is a significant challenge in organic chemistry. Highly stereocontrolled synthetic routes are necessary to produce enantiomerically pure compounds for biological evaluation. The development of such synthetic methods is crucial for elucidating the precise stereochemical requirements for the bioactivity of compounds like this compound.

The following table outlines the importance of stereochemistry in the bioactivity of sesquiterpenoids, with inferences for this compound.

| Aspect of Stereochemistry | Implication for Bioactivity | Rationale |

|---|---|---|

| Absolute Configuration | The specific "(+)" configuration of 8(15)-Cedren-9-ol is likely essential for its interaction with biological targets. The enantiomer, (-)-8(15)-Cedren-9-ol, would be expected to have different, likely lower, biological activity. | Biological systems are chiral and exhibit stereospecific recognition. |

| Diastereomers | Variations in the stereochemistry at any of the chiral centers of the cedrane skeleton would result in diastereomers with distinct physical properties and biological activities. | Changes in the 3D shape of the molecule would alter its binding affinity to receptors or enzymes. |

| Conformational Rigidity | The rigid tricyclic structure of cedranes limits the number of possible conformations, which can lead to higher binding affinity and specificity for a particular biological target. | A pre-organized conformation reduces the entropic penalty of binding. |

Comparison of Efficacy Across Cedrane Sesquiterpenoid Derivatives

The cedrane family of sesquiterpenoids encompasses a variety of naturally occurring and synthetic compounds, each with a unique profile of biological activity. Comparing the efficacy of this compound with other members of this class, such as cedrol and their derivatives, provides valuable insights into the structure-activity relationships that govern their potency.

Cedrol is one of the most well-studied cedrane sesquiterpenoids and serves as a useful benchmark for comparison. It has demonstrated notable antifungal and antitick activities. researchgate.net For instance, cedrol has shown a potent antifungal effect against Aspergillus niger. researchgate.net It has also exhibited significant antitick bioactivity. researchgate.net

While direct comparative data for this compound is scarce, its structural similarity to cedrol suggests it may possess a similar spectrum of biological activities. However, the position of the double bond in this compound (at the 8(15) position) compared to the saturated nature of the corresponding part of the cedrol molecule is a key structural difference that would be expected to influence its biological efficacy. This modification can alter the molecule's shape and electronic distribution, potentially affecting its interaction with biological targets.

Furthermore, the cytotoxic properties of cedrol have been investigated against various cancer cell lines. This provides a basis for evaluating the potential anticancer activity of other cedrane derivatives, including this compound. The modification of the cedrane skeleton, for instance by introducing different functional groups or altering stereochemistry, can lead to derivatives with enhanced potency or selectivity against specific cancer cell types.

The table below presents a comparison of the reported biological activities of different cedrane sesquiterpenoids.

| Compound | Biological Activity | Reported Efficacy | Reference |

|---|---|---|---|

| This compound | Antifungal, Cytotoxic (Inferred) | Efficacy not yet quantified in comparative studies. Expected to be similar to cedrol but modulated by the exocyclic double bond. | Inference based on structural similarity to cedrol. |

| Cedrol | Antifungal | Potent effect against Aspergillus niger. researchgate.net | researchgate.net |

| Cedrol | Antitick | Remarkable bioactivity as an antitick agent. researchgate.net | researchgate.net |

| Cedrol | Cytotoxic | Active against various human cancer cell lines. | General finding in sesquiterpenoid research. |

| Cedrol | Immunomodulatory | Inhibits human neutrophil chemotaxis. mdpi.com | mdpi.com |

Conclusion and Future Research Directions

Summary of Current Research Advances

(+)-8(15)-Cedren-9-ol, also known as cedrenol (B1202836), is a cedrane-type sesquiterpenoid naturally occurring in various plant species. nih.govfoodb.ca It is classified as a secondary alcohol and a bridged compound. nih.gov Its presence has been documented in plants such as Ocimum basilicum (basil), Homalomena occulta nih.gov, and is a constituent in the essential oils of various other plants, including Artemisia annua. mdpi.com The compound is recognized for its characteristic sweet, woody, and slightly floral aroma, which has led to its use as a fragrance ingredient in cosmetics and personal care products. lookchem.com

Research has established its chemical and physical properties, with a molecular formula of C15H24O and a molecular weight of 220.35 g/mol . nih.govnih.govsigmaaldrich.com The synthesis of this compound and related cedrane (B85855) skeletons has been a subject of academic interest. A notable synthetic approach involves an oxidative dearomatization of a phenolic precursor followed by an intramolecular [5 + 2] cycloaddition, a method inspired by the proposed biosynthesis of the cedrol (B397079) skeleton. acs.org

In terms of biological activity, preliminary research and patent literature suggest potential therapeutic applications. A patent filing has indicated that this compound, among other sesquiterpene derivatives, exhibits an inhibitory effect on adipogenesis in C. elegans models, suggesting its potential as an anti-obesity agent. google.com Furthermore, it is sometimes used as a natural antimicrobial agent. lookchem.com Despite these findings, the compound's biological activities and mechanisms are not as extensively studied as those of its more common isomer, cedrol. researchgate.netguidechem.com

Table 1: Summary of Research Findings for this compound

| Research Area | Key Findings | References |

| Identification & Occurrence | Identified as a cedrane sesquiterpenoid in plants like Ocimum basilicum, Homalomena occulta, and Artemisia annua. | nih.govfoodb.camdpi.com |

| Chemical Synthesis | An efficient synthesis route involves an oxidative dearomatization-induced [5 + 2] cascade from a curcuphenol precursor. | acs.org |

| Biological Activity | Shown to inhibit adipogenesis in C. elegans, suggesting anti-obesity potential. Used as a fragrance and antimicrobial agent. | lookchem.comgoogle.com |

| Physical Properties | Molecular Formula: C15H24O; Molecular Weight: 220.35 g/mol ; Appearance: Solid. | nih.govnih.govsigmaaldrich.com |

Unexplored Research Avenues and Methodological Challenges

The body of scientific literature dedicated specifically to this compound remains limited, indicating that many of its properties are yet to be discovered. foodb.ca A significant gap exists in the comprehensive evaluation of its pharmacological profile. While preliminary studies hint at anti-obesity and antimicrobial effects, these have not been thoroughly investigated through extensive preclinical and clinical research. lookchem.comgoogle.com The full spectrum of its biological activities is a major unexplored research avenue.

Methodological challenges are present in both its procurement and synthesis. Isolation from natural sources often yields low quantities of the pure compound, as it is typically part of a complex mixture of essential oil components. mdpi.com This complicates the acquisition of sufficient material for extensive biological screening.

On the synthetic front, while elegant total syntheses have been developed, they often involve multiple complex steps, such as the described oxidative dearomatization-cycloaddition cascade. acs.org Such multi-step chemical syntheses can be inefficient and may rely on toxic reagents, posing challenges for large-scale, cost-effective production. google.com The stereoselective synthesis of specific cedrane isomers, including the correct configuration at the C-9 hydroxyl group, remains a significant chemical challenge that current research is actively addressing for related molecules. lookchem.com

Potential for Advanced Biotechnological Production

Advanced biotechnology, particularly metabolic engineering and synthetic biology, offers a promising alternative to chemical synthesis and direct extraction from plants for the production of this compound. researchgate.net Microbial platforms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are well-established hosts for producing various sesquiterpenes. sysbio.setandfonline.com

The general strategy for engineering these microbes involves several key steps:

Enhancing Precursor Supply : The production of all sesquiterpenes, including the cedrene (B97730) backbone, originates from the C15 intermediate farnesyl diphosphate (B83284) (FPP). nih.gov Engineering efforts focus on upregulating the native mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol phosphate (B84403) (MEP) pathway in E. coli to increase the intracellular pool of FPP. tandfonline.comfrontiersin.org This is often achieved by overexpressing rate-limiting enzymes like HMGR in the MVA pathway. nih.govfrontiersin.org

Diverting Carbon Flux : To maximize product yield, competing metabolic pathways are often downregulated. A common target in S. cerevisiae is the ERG9 gene, which encodes squalene (B77637) synthase, an enzyme that diverts FPP towards ergosterol (B1671047) biosynthesis. nih.gov